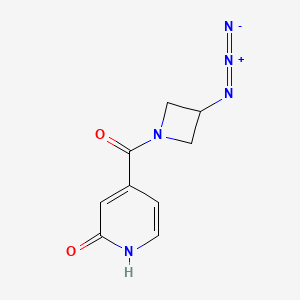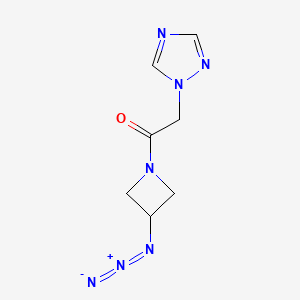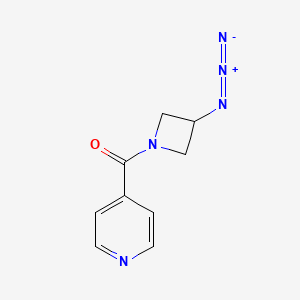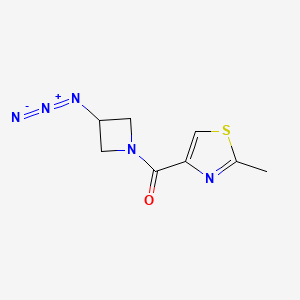
2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid
Vue d'ensemble
Description
2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H10F2N2O2 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Routes : Novel routes for synthesizing derivatives of nicotinic acid, including 2-(trifluoromethyl)nicotinic acid derivatives, have been developed. These compounds are key intermediates in the manufacture of certain inhibitors (Kiss, Ferreira, & Learmonth, 2008).
- Industrial Production Methods : Research on ecological methods for producing nicotinic acid from commercially available raw materials, focusing on industrial applications and green chemistry, has been conducted (Lisicki, Nowak, & Orlińska, 2022).
Catalytic and Biochemical Applications
- Ionic Liquid and Bi-functional Catalyst : Nicotinium methane sulfonate (NMS), a derivative of nicotinic acid, shows excellent catalytic activity in certain synthetic processes. It is characterized as a nature-based, recyclable, and reusable catalyst (Tamaddon & Azadi, 2018).
- Separation and Recovery Techniques : Studies have been conducted on the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants. This method is particularly relevant for the pharmaceutical and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Pharmaceutical and Biological Research
- Development of Pseudopeptides : The synthesis of nicotinic acid-based amino acid units bearing an amidoxime function has been explored. This process involves coupling with methyl esters of l-α-amino acids, yielding pseudopeptides with potential biological applications (Ovdiichuk et al., 2015).
- Receptors for Nicotinic Acid : Studies have identified receptors such as PUMA-G and HM74 in adipose tissue that mediate the anti-lipolytic effect of nicotinic acid. This research has implications for the treatment of dyslipidemia (Tunaru et al., 2003).
Structural and Material Science
- Open Frameworks Based on Pyridyl-Carboxylate : Research on open frameworks synthesized from pyridyl-carboxylate, including derivatives of nicotinic acid, has led to the discovery of novel structures with potential applications in material science (Su et al., 2012).
Propriétés
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-10(12)3-5-14(6-10)8-7(9(15)16)2-1-4-13-8/h1-2,4H,3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYWBRBNPGWHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















